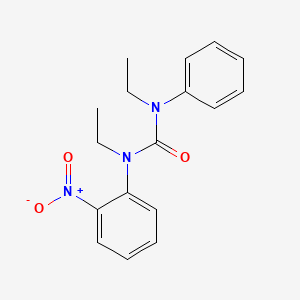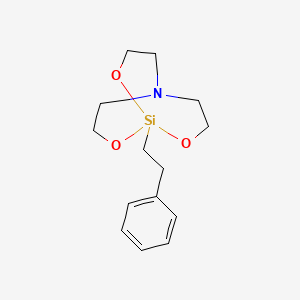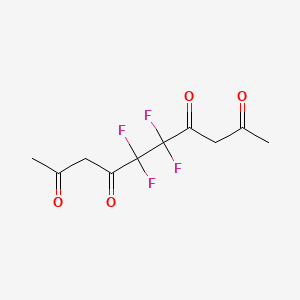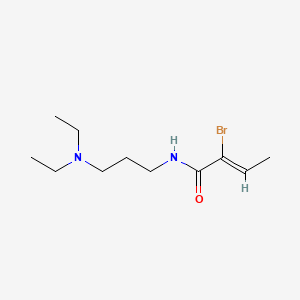
N,N'-Diethyl-N-(2-nitrophenyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of both nitrophenyl and phenyl groups attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea typically involves the reaction of N,N’-diethylurea with 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: N,N’-diethylurea is prepared by reacting diethylamine with phosgene.
Step 2: The prepared N,N’-diethylurea is then reacted with 2-nitroaniline in the presence of a catalyst such as triethylamine.
Step 3: The reaction mixture is heated to a specific temperature (usually around 80-100°C) for several hours to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as a solvent.
Major Products Formed
Reduction: N,N’-Diethyl-N-(2-aminophenyl)-N’-phenylurea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Diethylamine, aniline, carbon dioxide.
Applications De Recherche Scientifique
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitrophenyl and phenyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diethyl-N-(4-nitrophenyl)-N’-phenylurea: Similar structure but with the nitro group at the 4-position.
N,N’-Diethyl-N-(2,4-dinitrophenyl)-N’-phenylurea: Contains an additional nitro group at the 4-position.
N,N’-Diethyl-N-(2-nitrophenyl)-N’-methylurea: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea is unique due to the specific positioning of the nitro group at the 2-position, which can influence its reactivity and interaction with molecular targets. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
64181-79-9 |
|---|---|
Formule moléculaire |
C17H19N3O3 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
1,3-diethyl-1-(2-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C17H19N3O3/c1-3-18(14-10-6-5-7-11-14)17(21)19(4-2)15-12-8-9-13-16(15)20(22)23/h5-13H,3-4H2,1-2H3 |
Clé InChI |
GCTCMNPRTASRSE-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)






